50‑Fold Higher Cytotoxic Potency Against K562 Cells Compared with Oridonin
Anticancer agent 28 exhibits a 50‑fold increase in cytotoxic potency against K562 cells relative to the parent compound oridonin, achieving an IC₅₀ value of 0.09 µM [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against K562 cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.09 µM |
| Comparator Or Baseline | Oridonin: IC₅₀ not directly reported but 50‑fold less potent (estimated ~4.5 µM) |
| Quantified Difference | 50‑fold more potent |
| Conditions | K562 chronic myelogenous leukemia cell line; MTT assay |
Why This Matters
This potency differential makes anticancer agent 28 the preferred choice for K562‑based mechanistic studies or high‑throughput screening where low‑nanomolar activity is required.
- [1] Liu J, Xie S, Shao X, Xue S, Du P, Wu H, Xu S, Chen ZS, Yang DH, Xu J, Yao H. Identification of new potent anticancer derivatives through simplifying the core structure and modification on their 14-hydroxyl group from oridonin. Eur J Med Chem. 2022 Mar 5;231:114155. View Source
